
5-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole HCl is a chemical compound with the molecular formula C10H13BrClN. It is a derivative of the isoindole family . The compound is typically in liquid form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-bromo-1-decylindolin-2-one was achieved without isolation of the intermediate hydrazone by the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C11H13Br/c1-11(2)6-5-8-7-9(12)3-4-10(8)11/h3-4,7H,5-6H2,1-2H3 . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 225.13 . The compound is typically in liquid form .Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment in various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, resulting in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to various therapeutic benefits, depending on the specific derivative and its targets.
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Advantages and Limitations for Lab Experiments
The main advantage of using 5-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole HCl in laboratory experiments is that it is a relatively inexpensive and easily available compound. It is also relatively stable and has a wide range of applications in scientific research. However, it should be noted that the compound has a relatively low solubility in water, which can make it difficult to use in some laboratory experiments.
Future Directions
The future directions of research on 5-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole HCl include further investigation into its mechanism of action, potential therapeutic applications, and its effects on other biochemical and physiological processes. Additionally, further research is needed to investigate the potential toxicological effects of the compound, as well as its effects on other biological systems. Additionally, further research is needed to investigate the potential uses of the compound in drug development and other industrial applications.
Synthesis Methods
5-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole HCl can be synthesized by the reaction of 1,1-dimethyl-2,3-dihydro-1H-isoindole with bromine in the presence of an acid catalyst. The reaction is carried out at room temperature and the resulting product is isolated by filtration.
Scientific Research Applications
5-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole HCl has been used in various scientific research applications. It has been used as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, appetite, and sleep. It has also been used as a potential inhibitor of the enzyme cyclooxygenase-2 (this compound), which is involved in the synthesis of inflammatory mediators. In addition, it has been used as an inhibitor of the enzyme tyrosinase, which is involved in the synthesis of melanin.
properties
IUPAC Name |
6-bromo-3,3-dimethyl-1,2-dihydroisoindole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-10(2)9-4-3-8(11)5-7(9)6-12-10;/h3-5,12H,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVGHTLOVKHKMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CN1)C=C(C=C2)Br)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


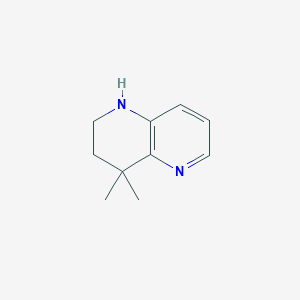

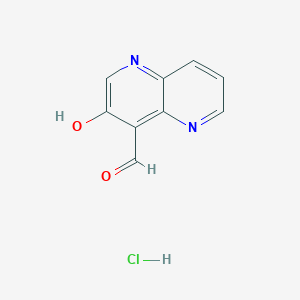
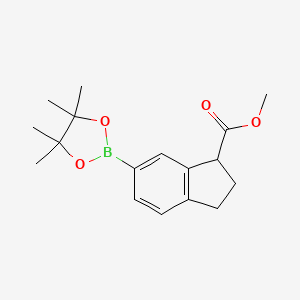
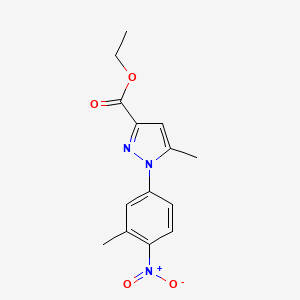
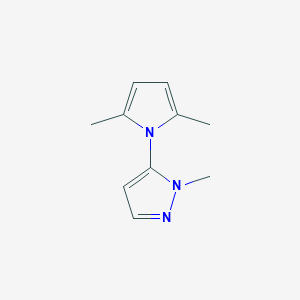

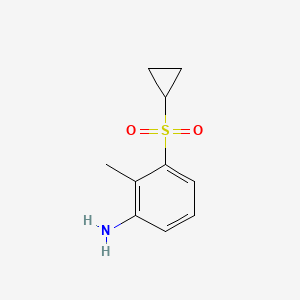
![5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid, 95%](/img/structure/B6298793.png)
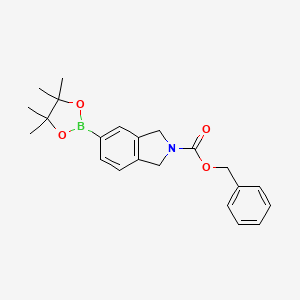

![(2-Oxospiro[3.3]heptan-6-yl) acetate](/img/structure/B6298836.png)
